2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The phenoxy intermediate can be synthesized by reacting 2,3-dimethylphenol with an appropriate acylating agent under controlled conditions. The morpholine intermediate is prepared by reacting 5-methoxy-2-nitroaniline with morpholine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5-methoxyphenol: Shares the phenoxy and methoxy groups but lacks the morpholine ring.
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar phenoxy structure but with different functional groups.
4-(7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromen-4-yl)phenol: Contains a methoxy group and a phenyl ring but differs in overall structure.
Uniqueness
2-(2,3-Dimethylphenoxy)-N-[5-methoxy-2-(morpholin-4-yl)phenyl]acetamide is unique due to its combination of phenoxy, methoxy, and morpholine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(5-methoxy-2-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-4-6-20(16(15)2)27-14-21(24)22-18-13-17(25-3)7-8-19(18)23-9-11-26-12-10-23/h4-8,13H,9-12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBAECYJWPEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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